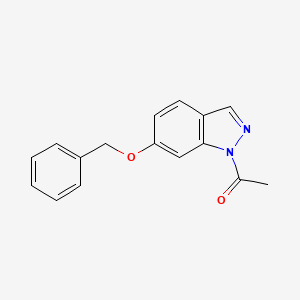

1-Acetil-6-benciloxi-1H-indazol

Descripción general

Descripción

1-Acetyl-6-benzyloxy-1H-indazole (ABIN) is a synthetic compound that belongs to the indazole family. It is a heterocyclic compound with a wide variety of medicinal applications .

Synthesis Analysis

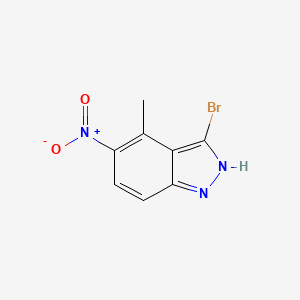

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

The molecular weight of 1-Acetyl-6-benzyloxy-1H-indazole is 266.29 g/mol.Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

1-Acetil-6-benciloxi-1H-indazol: se ha explorado por su potencial como agente antiinflamatorio. Los derivados del indazol han mostrado promesa en modelos in vivo para afecciones como la artritis y el edema. Por ejemplo, ciertos tetrahidro-2H-indazoles han demostrado una actividad antiinflamatoria significativa con efectos secundarios mínimos .

Propiedades Anticancerígenas

El núcleo de indazol es una característica común en muchos compuestos con actividad anticancerígena. Los investigadores han sintetizado varios derivados del indazol que exhiben potencial en la inhibición del crecimiento de las células cancerosas. El motivo estructural del indazol está presente en varios medicamentos comercializados, lo que indica su importancia en el tratamiento del cáncer .

Actividad Antimicrobiana

Los derivados del indazol se han identificado como potentes agentes antimicrobianos. Los estudios han encontrado compuestos como 3-piperazina-1-il metil-4-(4-trimetoximetil-benciloxi)-1H-indazol para exhibir una fuerte actividad antibacteriana contra cepas resistentes de Estafilococos y Enterococos .

Efectos Antidepresivos

La estructura del indazol se ha asociado con compuestos que tienen propiedades antidepresivas. Si bien las aplicaciones específicas de this compound en este campo no se detallan, la clase más amplia de indazoles ha sido reconocida por su potencial en el tratamiento de trastornos depresivos .

Usos Antihipertensivos

Los compuestos de indazol se han utilizado como agentes antihipertensivos, lo que ayuda a controlar la presión arterial alta. Los efectos farmacológicos de los indazoles en esta aplicación están relacionados con su capacidad para modular la resistencia vascular y el gasto cardíaco .

Actividad Anti-VIH

La lucha contra el VIH ha visto el uso de derivados del indazol como parte del proceso de descubrimiento de fármacos. Estos compuestos pueden interferir con el ciclo de replicación del virus, ofreciendo una vía a posibles tratamientos .

Efectos Hipoglucémicos

Los indazoles se han investigado por su actividad hipoglucémica, lo cual es crucial en el manejo de la diabetes. Al influir en el metabolismo de la glucosa, los derivados del indazol pueden desempeñar un papel en el control de los niveles de azúcar en la sangre .

Síntesis de Inhibidores de la Fosfoinositida 3-Kinasa δ

Los indazoles son clave en la síntesis de inhibidores selectivos de la fosfoinositida 3-quinasa δ, que son importantes para tratar enfermedades respiratorias. Los enfoques sintéticos para estos compuestos son variados y han sido un área importante de investigación .

Mecanismo De Acción

are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of two nitrogen atoms and three carbon atoms . They are used in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The mode of action of indazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific functional groups attached to the indazole core, such as the acetyl and benzyloxy groups in 1-Acetyl-6-benzyloxy-1H-indazole.

The biochemical pathways affected by indazoles would also depend on their specific targets. For example, if an indazole compound inhibits a particular enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects .

The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as their chemical structure and the route of administration . These properties would impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

The result of action of indazoles at the molecular and cellular level could include changes in cellular signaling, gene expression, or cell proliferation, among other effects . Again, the specific effects would depend on the compound’s targets and mode of action.

The action environment , including factors such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of indazole compounds . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects.

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

1-(6-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-16-9-15(8-7-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDITWYMJHRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251757 | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-01-0 | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

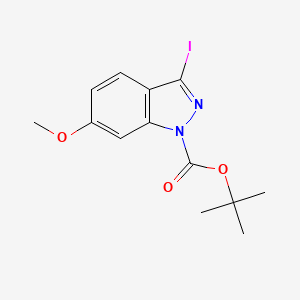

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

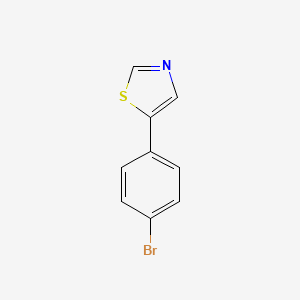

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)